(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid physicochemical properties
(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid physicochemical properties
Comprehensive Technical Guide: Physicochemical Profiling and Application of (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic Acid in Targeted Protein Degradation
Executive Summary
In the rapidly evolving field of Targeted Protein Degradation (TPD), the rigorous validation of proteolysis-targeting chimeras (PROTACs) requires robust negative controls to differentiate true target degradation from off-target cytotoxicity. (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (CAS: 1807885-24-0) has emerged as a critical building block for synthesizing these controls[1][2]. As a highly specific diastereomer of the canonical von Hippel-Lindau (VHL) E3 ligase ligand, this compound provides researchers with a structurally matched, biologically inert moiety. This whitepaper details its physicochemical properties, the stereochemical causality behind its use, and self-validating protocols for its integration into PROTAC development workflows.
Physicochemical Properties & Structural Identity
To effectively utilize (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid in synthetic workflows, researchers must understand its baseline physicochemical parameters. The molecule is an N-acetylated, 4-O-methylated derivative of D-proline.
Table 1: Core Chemical Identifiers and Properties
| Parameter | Value |
| Chemical Name | (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid |
| CAS Number | 1807885-24-0[1][3] |
| Molecular Formula | C₈H₁₃NO₄[4] |
| Molecular Weight | 187.19 g/mol [3] |
| Monoisotopic Mass | 187.08446 Da[4] |
| SMILES | CC(=O)N1CO)OC[4] |
| InChIKey | AMLWTBLPEFDQOU-NKWVEPMBSA-N[4] |
| Physical Form | Oil (at room temperature)[1] |
| Storage Temperature | Room Temperature (RT)[1] |
Table 2: Predicted Collision Cross Section (CCS) Profiling
For scientists utilizing ion mobility-mass spectrometry (IM-MS) for PROTAC characterization, understanding the CCS of the building blocks aids in predicting the conformational dynamics of the final synthesized chimera[4].
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 188.09174 | 139.1 |
| [M+Na]⁺ | 210.07368 | 146.1 |
| [M-H]⁻ | 186.07718 | 140.1 |
| [M+NH₄]⁺ | 205.11828 | 158.6 |
Mechanistic Causality: The Stereochemical Logic of VHL Evasion
The design of a PROTAC negative control is not arbitrary; it requires a molecule that perfectly mimics the physicochemical properties (solubility, cell permeability, linker trajectory) of the active degrader while completely abolishing E3 ligase affinity[5].
Canonical VHL-recruiting PROTACs utilize a (2S,4R)-4-hydroxy-L-proline core. The trans-4-hydroxyl group is an absolute requirement for binding, as it forms a critical, deeply buried hydrogen bond with the His115 residue of the VHL protein[5].
(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid is engineered to disrupt this interaction through three distinct causal mechanisms:
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Stereochemical Inversion (2R,4S): Inverting the chiral centers from L-proline to D-proline alters the spatial trajectory of the pyrrolidine ring, creating a severe steric clash within the VHL binding pocket[2].
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O-Methylation (4-Methoxy): By converting the 4-hydroxyl group to a 4-methoxy group, the molecule is stripped of its hydrogen bond donor capacity, ensuring absolute zero residual affinity for VHL His115[6].
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N-Acetylation: The N-acetyl group caps the reactive secondary amine, simulating the amide linkage found in fully assembled PROTACs and preventing non-specific reactivity during in vitro assays.
Caption: Stereochemical logic governing VHL E3 ligase binding and PROTAC negative control design.
Self-Validating Experimental Protocols: Synthesis and Validation
As a Senior Application Scientist, I emphasize that every synthetic protocol must be a self-validating system. The primary risk when incorporating (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid into a PROTAC linker is epimerization at the C2 alpha-carbon during amide coupling. If the (2R) center epimerizes to (2S), the resulting molecule may regain VHL affinity, yielding false-positive degradation and invalidating the control[5].
To prevent this, the following step-by-step methodology utilizes HATU, which provides rapid activation of the sterically hindered carboxylic acid while minimizing the lifespan of the epimerization-prone oxazolone intermediate.
Step-by-Step Amide Coupling Methodology
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Reagent Preparation: Dissolve 1.0 equivalent of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid and 1.0 equivalent of the target linker-warhead amine in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert argon atmosphere.
-
Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over TEA due to its higher steric hindrance, which further suppresses base-catalyzed alpha-proton abstraction.
-
Activation: Cool the mixture to 0°C. Add 1.1 equivalents of HATU. Stir for 15 minutes at 0°C, then allow to warm to room temperature (RT) and stir for 18 hours[6].
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Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude product via Preparative Reverse-Phase HPLC (MeCN/H₂O with 0.1% TFA).
Caption: Step-by-step synthetic workflow for conjugating the (2R,4S) building block into a PROTAC control.
Analytical Quality Control (QC) & Self-Validation
To close the self-validating loop, the synthesized negative control must undergo rigorous analytical and biochemical QC.
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Chiral HPLC: Run the purified PROTAC control against a standard of the active (2S,4R) PROTAC. The chromatogram must show >99% diastereomeric excess (de). Any peak at the retention time of the active degrader indicates synthetic failure.
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Biochemical Validation (Fluorescence Polarization): Perform a competitive FP assay using recombinant VCB (VHL-ElonginC-ElonginB) complex and a fluorescently labeled HIF-1α peptide. The synthesized (2R,4S) negative control must exhibit an IC₅₀ > 10 µM (effectively non-binding), whereas the active PROTAC should exhibit an IC₅₀ in the low nanomolar range[5][6].
If the compound passes both the Chiral HPLC (chemical integrity) and the FP assay (biological integrity), it is validated for use in cellular degradation assays to prove that target degradation is strictly VHL-dependent[7].
References
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PubChemLite. "(2r,4s)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (C8H13NO4) Profiling." Université du Luxembourg. Available at:[Link]
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Raina, K., et al. "PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer." Proceedings of the National Academy of Sciences (PNAS), 2016. Available at:[Link]
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Zoppi, V., et al. "Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7." Journal of Medicinal Chemistry, 2018. Available at: [Link]
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Nabet, B., et al. "Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules." Nature Communications (via bioRxiv), 2020. Available at: [Link]
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Yu, X., et al. "Novel Allosteric Inhibitor-Derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells." Journal of Medicinal Chemistry, 2022. Available at:[Link]
Sources
- 1. (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid | 1807885-24-0 [sigmaaldrich.com]
- 2. pnas.org [pnas.org]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - (2r,4s)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (C8H13NO4) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules | bioRxiv [biorxiv.org]
